

# Understanding the two forms of Bromocresol Purple

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## Compound of Interest

Compound Name: *Bromocresol Purple*

Cat. No.: *B057273*

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An In-depth Technical Guide on the Two Forms of **Bromocresol Purple**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bromocresol Purple** (BCP), systematically named 5',5''-dibromo-o-cresolsulfophthalein, is a prominent member of the triphenylmethane and sulfonephthalein dye families.<sup>[1]</sup> It is widely utilized in scientific and clinical settings as a pH indicator, renowned for its distinct color transition from yellow in acidic conditions to violet in alkaline environments.<sup>[1][2]</sup> This transition is governed by a pH-dependent equilibrium between two distinct chemical structures. This technical guide provides a comprehensive examination of these two forms, including their physicochemical properties, detailed experimental protocols for their use, and their primary applications in research and diagnostics.

## The Two Forms of Bromocresol Purple: A pH-Dependent Equilibrium

The functionality of **Bromocresol Purple** as a pH indicator is rooted in its ability to exist in two different structural forms, the equilibrium of which is dictated by the hydrogen ion concentration of the solution.<sup>[1]</sup>

- The Acidic (Sultone) Form: At a pH below 5.2, **Bromocresol Purple** exists predominantly in its acidic, non-ionized form. This structure is a cyclic sulfonic ester, known as a sultone. The

sultone form has a closed-ring structure which imparts a yellow color to the solution.

- The Basic (Sulfonate) Form: As the pH increases to above 6.8, the sultone ring undergoes cleavage. This results in an open, ionized quinoidal structure with a sulfonate group. This form is characterized by a delocalized electron system, which is responsible for the vibrant purple or violet color observed in near-neutral to alkaline solutions.

The transition between these two forms is a reversible equilibrium, centered around the dye's pKa value of approximately 6.3. This equilibrium allows for the sensitive detection of pH changes within its transition range.

Caption: pH-dependent equilibrium of **Bromocresol Purple**.

## Physicochemical Properties

The distinct properties of the two forms of **Bromocresol Purple** are summarized below. All data pertains to the sultone form unless otherwise specified.

Property	Value	Reference(s)
Chemical Formula	C <sub>21</sub> H <sub>16</sub> Br <sub>2</sub> O <sub>5</sub> S	
Molar Mass	540.22 g/mol	
Appearance	Purple to reddish-brown crystalline powder	
Melting Point	241–242 °C (decomposes)	
pKa	~6.3	
pH Transition Range	pH 5.2 (Yellow) to pH 6.8 (Purple)	
Solubility	< 0.1% in water; Soluble in ethanol and dilute alkalis	
Absorption Maxima (λ <sub>max</sub> )	Acidic (Yellow) Form: ~432 nm Basic (Purple) Form: ~589-591 nm	

## Experimental Protocols

### Preparation of 0.04% (w/v) Bromocresol Purple Indicator Solution

This is the most commonly prepared concentration for use as a pH indicator in titrations and other laboratory procedures.

Materials:

- **Bromocresol Purple** powder: 0.04 g
- Deionized water
- 100 mL volumetric flask
- 50 mL beaker

Procedure:

- Weigh out 0.04 g of **Bromocresol Purple** powder.
- Transfer the powder to a 50 mL beaker.
- Add approximately 50 mL of deionized water to the beaker and stir to dissolve the powder. Gentle warming may be applied to aid dissolution.
- Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask.
- Dilute the solution to the 100 mL mark with deionized water.
- Stopper the flask and invert several times to ensure thorough mixing.
- Store the solution in a well-sealed bottle at room temperature, protected from light.

Note: For some applications, dissolving the dye in a small amount of 0.1 M NaOH and ethanol before diluting with water can ensure complete dissolution, especially for the sodium salt form.

## Protocol for Bromocresol Purple (BCP) Lactose Agar

BCP Lactose Agar is a differential medium used in microbiology to distinguish between bacteria that can ferment lactose and those that cannot, particularly for the differentiation of Enterobacteriaceae.

Principle: Lactose-fermenting bacteria produce acidic byproducts, which lower the pH of the medium. The BCP indicator responds to this pH drop by changing the color of the surrounding medium from purple to yellow. Non-fermenting bacteria do not produce acid, and the medium remains purple or may become more alkaline due to the breakdown of peptones, resulting in a darker purple color.

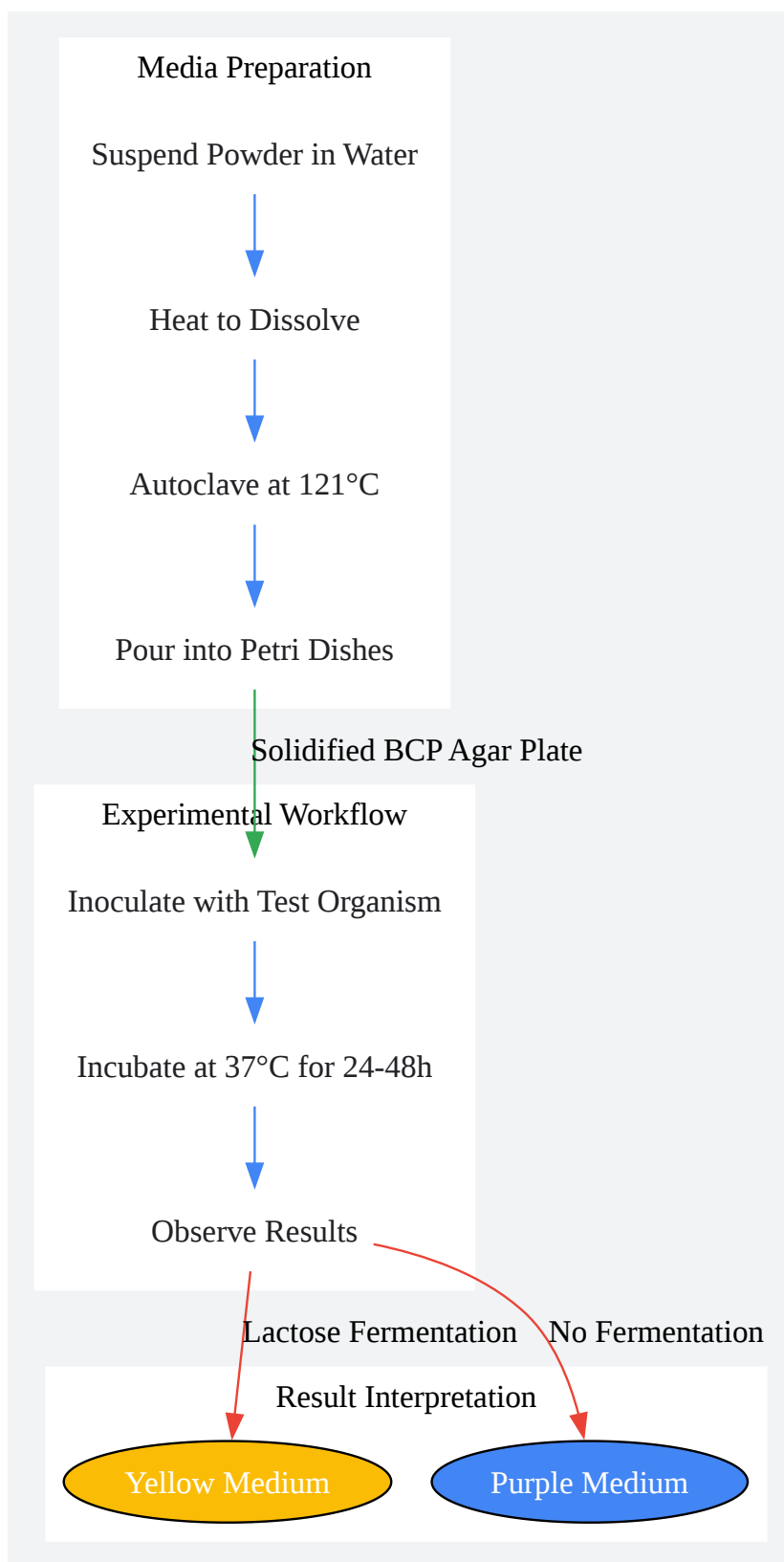
Composition (per 1 Liter):

- Peptic digest of animal tissue: 10.0 g
- Yeast Extract: 2.0 g
- Lactose: 10.0 g
- **Bromocresol Purple:** 0.025 g
- Bacteriological Agar: 13.0 - 25.0 g
- Final pH: 6.8 - 7.0  $\pm$  0.2 at 25°C

Procedure:

- Suspension: Suspend the required amount of dehydrated medium powder in 1 liter of distilled or demineralized water.
- Dissolution: Heat the suspension to boiling with constant agitation to ensure the agar dissolves completely.
- Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.

- Pouring: Cool the sterilized medium to 45-50°C. Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify on a level surface.
- Inoculation: Once solidified, streak the test organism onto the surface of the agar.
- Incubation: Incubate the plates at 35-37°C for 18-48 hours.
- Observation: Examine the plates for colony growth and color change in the surrounding medium.
  - Positive Result (Lactose Fermentation): Yellow colonies and/or a yellow halo around the colonies.
  - Negative Result (No Lactose Fermentation): Purple or blue colonies with no change in the medium color.



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Caption: Workflow for using **Bromocresol Purple** Agar.

## Protocol for Serum Albumin Quantification

The **Bromocresol Purple** dye-binding method is a common colorimetric assay for determining serum albumin concentrations. The method is based on the specific binding of BCP to albumin, which causes a shift in the dye's absorption spectrum. The intensity of the color produced is directly proportional to the albumin concentration.

### Materials:

- BCP Albumin Assay Kit (e.g., Sigma-Aldrich MAK125) or prepared BCP reagent.
- Albumin Standard (e.g., 5 g/dL).
- Samples (serum, plasma, etc.).
- Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at ~610 nm.
- 96-well plates or cuvettes.

### Procedure (96-well plate format):

- **Standard Preparation:** Prepare a series of albumin standards by diluting the stock standard (e.g., 5 g/dL) with ultrapure water to create a standard curve (e.g., 0, 1, 2, 3, 4, 5 g/dL).
- **Sample Preparation:** Dilute samples as necessary with ultrapure water to ensure the albumin concentration falls within the range of the standard curve.
- **Assay:**
  - Add 5  $\mu$ L of each standard, blank (0 g/dL standard), and diluted sample to separate wells of the 96-well plate.
  - Add 200  $\mu$ L of the BCP Reagent to each well.
  - Mix gently by tapping the plate. Avoid introducing bubbles.
- **Incubation:** Incubate the plate for 5 minutes at room temperature.

- **Measurement:** Measure the absorbance at a wavelength between 590-630 nm (peak absorbance is typically around 610 nm).
- **Calculation:**
  - Subtract the absorbance of the blank from the absorbance of each standard and sample.
  - Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
  - Use the linear regression equation from the standard curve to calculate the albumin concentration in the samples, remembering to account for the initial sample dilution.

## Applications in Research and Drug Development

- **pH Indication:** BCP's primary use is as a pH indicator in a variety of contexts, including acid-base titrations and as a component in stop baths in photographic processing to signal neutralization.
- **Microbiology:** It is a critical component in differential culture media, such as BCP agar, for identifying microorganisms based on their metabolic pathways (e.g., carbohydrate fermentation). It is also used for staining dead cells based on their acidity.
- **Clinical Diagnostics:** The BCP dye-binding assay is a widely accepted method for measuring serum albumin levels. Its high specificity for albumin offers an advantage over other dyes like Bromocresol Green, which can non-specifically bind to other serum proteins like globulins.
- **Cell Viability:** BCP can be used to differentiate between live and dead yeast cells. Damaged cell membranes allow the dye to enter and stain the acidic interior of dead cells.

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## References



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- 2. chemiis.com [chemiis.com]
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